An In-depth Technical Guide to the Core Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine
An In-depth Technical Guide to the Core Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound of significant interest due to its role as a potent flavor and aroma agent, particularly in baked goods like bread and crackers. Formed primarily through the Maillard reaction during the heating of foodstuffs, its unique chemical structure and properties also make it a subject of investigation in various scientific domains. This technical guide provides a comprehensive overview of the fundamental properties of 2-Acetyl-1,4,5,6-tetrahydropyridine, including its physicochemical characteristics, synthesis and purification methods, analytical techniques for its identification and quantification, and a summary of its known biological context and safety information. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this molecule.
Fundamental Properties
2-Acetyl-1,4,5,6-tetrahydropyridine, with the chemical formula C₇H₁₁NO, is a cyclic imine and a ketone.[1][2] It exists in tautomeric equilibrium with 2-acetyl-3,4,5,6-tetrahydropyridine. The fundamental physicochemical properties of 2-Acetyl-1,4,5,6-tetrahydropyridine are summarized in the tables below. It is important to note that some experimental data may correspond to its tautomer due to their rapid interconversion.
Identification and Nomenclature
| Property | Value | Source(s) |
| IUPAC Name | 1-(1,4,5,6-tetrahydropyridin-2-yl)ethanone | [3] |
| CAS Number | 25343-57-1 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO | [1][2][3] |
| Synonyms | 2-Acetyltetrahydropyridine, 6-acetyl-1,2,3,4-tetrahydropyridine | [3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 125.17 g/mol | [3] |
| Boiling Point | 200-203 °C at 760 mmHg (for tautomer) | |
| Density | 1.06 g/cm³ (for tautomer) | [4] |
| Flash Point | 77.2 °C (for tautomer) | [4] |
| pKa (Predicted) | 6.82 ± 0.40 | [5] |
| XLogP3 (Computed) | 1.1 | [3] |
Spectroscopic Data
| Technique | Key Features | Source(s) |
| ¹H NMR | ||
| ¹³C NMR | [3] | |
| IR | ||
| Mass Spectrometry | Base peak at m/z 82, significant peaks at m/z 43, 54, 125 (M+) | [3] |
Synthesis and Purification
The primary route for the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine in food is the Maillard reaction.[6] Chemical synthesis offers a more controlled approach for obtaining the pure compound for research purposes.
Chemical Synthesis from 2-Acetylpyridine
A common laboratory-scale synthesis involves the reduction of 2-acetylpyridine.
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Hydrogenation: 2-Acetylpyridine is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
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A hydrogenation catalyst, typically a noble metal catalyst like platinum oxide (PtO₂) or rhodium on alumina, is added to the solution.
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The mixture is subjected to hydrogen gas under pressure (typically 3-4 atm) in a Parr hydrogenation apparatus.
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The reaction is allowed to proceed at room temperature with vigorous shaking until the theoretical amount of hydrogen is consumed.
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Work-up: The catalyst is removed by filtration through a pad of Celite.
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The solvent is removed under reduced pressure to yield the crude product, 2-(1-hydroxyethyl)piperidine.
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Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 2-acetylpiperidine, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.
-
Purification: The final product, 2-Acetyl-1,4,5,6-tetrahydropyridine, is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Figure 1: Chemical synthesis workflow for 2-Acetyl-1,4,5,6-tetrahydropyridine.
Formation via the Maillard Reaction
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. The formation of 2-Acetyl-1,4,5,6-tetrahydropyridine is favored by the presence of the amino acid proline and a reducing sugar like glucose.
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Reactant Preparation: Equimolar amounts of L-proline and D-glucose are dissolved in a phosphate (B84403) buffer solution (pH 7-8).
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Reaction: The solution is heated in a sealed vessel at a controlled temperature (typically 120-180 °C) for a specific duration (e.g., 1-2 hours).
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Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.
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Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine.
Figure 2: Maillard reaction pathway for the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine.
Analytical Methodologies
The detection and quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine, especially in complex matrices like food, require sensitive and selective analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like 2-Acetyl-1,4,5,6-tetrahydropyridine.
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Sample Preparation: For solid samples (e.g., bread crust), a solvent extraction or headspace solid-phase microextraction (HS-SPME) is typically employed. For liquid samples, a liquid-liquid extraction may be used.
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GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate the analytes.
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MS Detection: The separated compounds are introduced into a mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum of 2-Acetyl-1,4,5,6-tetrahydropyridine is characterized by its molecular ion peak (m/z 125) and specific fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine in complex liquid matrices like beer.[7]
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Sample Preparation (QuEChERS): A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction is often used for sample cleanup in complex matrices.[7] This involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.
-
LC Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid.
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MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-Acetyl-1,4,5,6-tetrahydropyridine are monitored for highly selective and sensitive quantification.
Figure 3: Analytical workflow for the quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine using LC-MS/MS.
Biological Activity and Mechanism of Action
The biological activity of 2-Acetyl-1,4,5,6-tetrahydropyridine is not extensively studied. While the broader class of tetrahydropyridines encompasses a wide range of biological activities, from therapeutic agents to neurotoxins, specific data for this compound is scarce.
Some studies on related tetrahydropyridine (B1245486) derivatives have suggested potential anti-inflammatory and anticancer properties. However, there is currently no clear evidence in the scientific literature detailing the specific signaling pathways or molecular mechanisms of action for 2-Acetyl-1,4,5,6-tetrahydropyridine. Further research is required to elucidate its pharmacological and toxicological profile.
Safety and Handling
According to the European Chemicals Agency (ECHA), 2-Acetyl-1,4,5,6-tetrahydropyridine is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting.
The safety data for the precursor, 2-acetylpyridine, indicates that it can be a combustible liquid and may cause skin, eye, and respiratory irritation.[8] While this information does not directly apply to 2-Acetyl-1,4,5,6-tetrahydropyridine, it underscores the importance of handling related chemical structures with care.
Recommended Handling Precautions:
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Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Acetyl-1,4,5,6-tetrahydropyridine is a fascinating molecule with a significant impact on the sensory properties of many common foods. This guide has provided a consolidated overview of its fundamental properties, synthesis, and analytical determination. While its role in food chemistry is well-established, its biological activities and potential pharmacological applications remain largely unexplored, presenting an open field for future research. The methodologies and data presented herein offer a solid foundation for scientists and researchers to further investigate the properties and potential of this intriguing compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Acetyl-1,4,5,6-tetrahydropyridine | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synerzine.com [synerzine.com]
